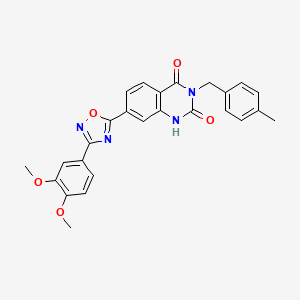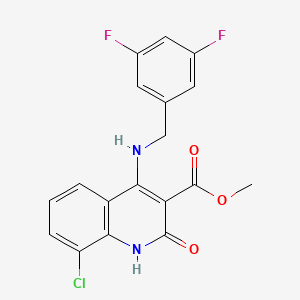![molecular formula C22H18BrN5O2 B11271394 N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271394.png)
N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) ions under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its stable triazole ring.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and phenyl groups. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methylphenyl)-4-phenoxybutanamide
- N-(2-bromo-4-methylphenyl)-N’-phenylurea
- N-(4-bromo-2-methylphenyl)-3-furamide
Uniqueness
N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide stands out due to its triazole ring, which provides stability and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C22H18BrN5O2 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5-(4-phenoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C22H18BrN5O2/c1-14-7-12-19(18(23)13-14)25-22(29)20-21(27-28-26-20)24-15-8-10-17(11-9-15)30-16-5-3-2-4-6-16/h2-13H,1H3,(H,25,29)(H2,24,26,27,28) |
InChI Key |
FVHXADHELORZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC4=CC=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11271320.png)

![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B11271324.png)
![1-[4-(4-Acetylphenyl)piperazino]-3-(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)-1-propanone](/img/structure/B11271341.png)
![Methyl 3-[(4-fluorobenzyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11271342.png)

![N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271361.png)
![4-(4-Methoxyphenyl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11271366.png)
![1-ethyl-6-fluoro-3-{3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl}-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B11271377.png)
![6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11271380.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B11271388.png)
![4-chloro-N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11271389.png)
![8-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B11271393.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11271397.png)
